molecular formula C13H21N B3091736 3-heptylbenzenaMine CAS No. 121866-26-0

3-heptylbenzenaMine

Cat. No. B3091736
CAS RN: 121866-26-0
M. Wt: 191.31 g/mol
InChI Key: XWYXHMNZSCJINX-UHFFFAOYSA-N
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Description

3-heptylbenzenaMine is a chemical compound with the molecular formula C13H21N . It is used in various chemical reactions and has specific physical and chemical properties .

Scientific Research Applications

  • Chemical Synthesis and Characterization : 3-heptylbenzenamine and similar compounds have been the subject of studies focusing on their synthesis and characterization. For example, McLaughlin et al. (2017) described the synthesis and analytical characterization of 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog, and its differentiation from ortho- and para-substituted isomers (McLaughlin et al., 2017).

  • Drug-Protein Conjugation : Research by Kitteringham et al. (1985) explored the metabolic fate of drug-protein conjugates, using dinitrofluorobenzene as a model. This research is relevant to understanding how compounds like this compound interact with proteins in biological systems (Kitteringham et al., 1985).

  • Biomedical Applications : Bhalla et al. (2012) studied the zinc ensemble of a hexaphenylbenzene derivative for its sensitive response toward adenosine monophosphate and H2PO4- ions, demonstrating potential applications in biomedical research (Bhalla et al., 2012).

  • Environmental and Health Impact Studies : Trivedi et al. (2015) investigated the physical, thermal, and spectroscopic properties of 3-chloronitrobenzene, providing insights into how similar compounds might behave in the environment and impact health (Trivedi et al., 2015).

  • Drug Discovery and Development : Drews (2000) discussed the role of chemistry in drug discovery, emphasizing the significance of compounds like this compound in the development of new medicines (Drews, 2000).

properties

IUPAC Name

3-heptylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-8-12-9-7-10-13(14)11-12/h7,9-11H,2-6,8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYXHMNZSCJINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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